![molecular formula C11H9BrO4 B1587383 Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate CAS No. 60395-85-9](/img/structure/B1587383.png)
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is an organic compound with the molecular formula C11H9BrO4. It is a derivative of butanoic acid and contains a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of methyl 4-phenyl-2,4-dioxobutanoate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound. Additionally, industrial methods may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols or diols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromophenyl)-2,4-dioxobutanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromophenyl group can participate in halogen bonding, while the carbonyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological targets and influence the compound’s overall effects.
Comparison with Similar Compounds
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate can be compared with other similar compounds, such as:
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate: The presence of a methyl group instead of a halogen affects the compound’s steric and electronic characteristics.
Biological Activity
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a compound of significant interest due to its diverse biological activities, particularly its antibacterial properties. This article explores its biological activity, mechanisms of action, and comparative efficacy against various bacterial strains.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉BrO₄
- Structural Features : The compound features a bromophenyl group and two carbonyl functionalities, which enhance its reactivity and interaction with biological targets. The bromophenyl group can engage in halogen bonding, while the carbonyl groups may form hydrogen bonds or coordinate with metal ions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : Research indicates that this compound acts as a DNA gyrase inhibitor , crucial for bacterial DNA replication. Its structural components allow it to bind to the active site of the enzyme, thereby inhibiting its function .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell processes through enzyme inhibition and interference with cellular structures .
In Vitro Studies
Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard protocols.
Bacterial Strain | MIC (µg/mL) | Reference Compound (Penicillin) |
---|---|---|
Staphylococcus aureus | 0.78 | 1.0 |
Bacillus subtilis | 1.12 | 1.0 |
Escherichia coli | 12.50 | 12.50 |
Pseudomonas aeruginosa | 12.50 | 12.50 |
The results indicate that this compound shows comparable or superior activity against certain strains when compared to penicillin .
Case Studies
- Antibacterial Efficacy : In a study conducted by researchers evaluating various synthesized compounds, this compound demonstrated potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with IC50 values indicating strong inhibition of DNA gyrase .
- Structure-Activity Relationship (SAR) : Comparative analyses have shown that modifications in the bromophenyl group significantly influence the compound's antibacterial properties, highlighting the importance of structural integrity in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406127 | |
Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60395-85-9 | |
Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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